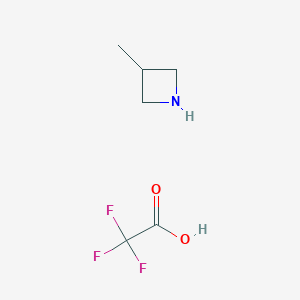

3-Methylazetidine; trifluoroacetic acid

Beschreibung

Eigenschaften

IUPAC Name |

3-methylazetidine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N.C2HF3O2/c1-4-2-5-3-4;3-2(4,5)1(6)7/h4-5H,2-3H2,1H3;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGMIWHJPUJYAST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC1.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1466515-56-9 | |

| Record name | 3-methylazetidine; trifluoroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wirkmechanismus

Target of Action

Azetidines are known to be highly reactive and versatile in synthetic chemistry. They are often used as amino acid surrogates and have potential in peptidomimetic and nucleic acid chemistry.

Mode of Action

Azetidines are known for their reactivity and versatility in synthetic chemistry. They are often involved in catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions. They also represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions.

Biochemische Analyse

Biochemical Properties

3-Methylazetidine; trifluoroacetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the polymerization of azetidine monomers, which are crucial for the synthesis of polyamines . These interactions often involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. The compound’s trifluoroacetic acid component is known for its strong acidic properties, which can influence the pH of the reaction environment and affect enzyme activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can affect cell signaling pathways by interacting with signaling molecules and receptors, thereby modulating cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . For instance, the compound’s interaction with enzymes involved in the polymerization of azetidine monomers can result in the formation of polyamines, which are essential for various cellular functions . Additionally, the trifluoroacetic acid component can influence gene expression by altering the pH of the cellular environment, thereby affecting the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical properties and cellular effects . Long-term exposure to the compound can result in alterations in cellular metabolism and gene expression, which may have significant implications for in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression . Toxic or adverse effects have been observed at high doses, including liver toxicity and reproductive toxicity . These findings highlight the importance of determining the appropriate dosage for experimental studies to avoid potential adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For example, the compound can influence the activity of enzymes involved in the synthesis of polyamines, which are essential for cell growth and differentiation . Additionally, the trifluoroacetic acid component can affect metabolic flux and metabolite levels by altering the pH of the cellular environment .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through active or passive transport mechanisms . Once inside the cell, it can interact with various binding proteins that facilitate its distribution to different cellular compartments. The compound’s localization and accumulation within specific tissues can influence its biochemical properties and cellular effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can influence gene expression, or to the cytoplasm, where it can interact with enzymes and other biomolecules involved in metabolic processes . The compound’s subcellular localization can significantly impact its biochemical properties and cellular effects.

Biologische Aktivität

3-Methylazetidine; trifluoroacetic acid (3-MTHA) is a compound formed from the combination of 3-methylazetidine (3-MA) and trifluoroacetic acid (TFA). This compound has garnered attention due to its potential biological activities and applications in pharmaceutical research. Understanding its biological activity is crucial for evaluating its utility in medicinal chemistry and other fields.

Chemical Structure and Properties

3-MTHA is characterized by a four-membered azetidine ring with a methyl group, combined with a trifluoroacetic acid moiety. This unique structure influences its chemical reactivity and biological properties.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Methylazetidine | Four-membered ring with methyl group | Unique trifluoroacetic acid component |

| 3-(4-Bromophenyl)-3-methylazetidine | Contains bromophenyl substituent | Enhanced lipophilicity and potential bioactivity |

| Methyl 3-amino-3-methylazetidine-1-carboxylate | Carboxylate group addition | Increased solubility and altered biological activity |

Biological Activity

Preliminary studies indicate that 3-MTHA exhibits notable biological activity, particularly in the following areas:

- Pharmaceutical Applications : Due to its structural similarity to biologically active molecules, 3-MTHA may serve as a precursor for synthesizing N-protected 3-methylazetidines, which are valuable in drug development.

- Toxicological Studies : Research on TFA, a component of 3-MTHA, reveals it has acute toxicity profiles. For instance, studies have shown that TFA can affect metabolic activities in animal models, leading to alterations in liver function and potential reproductive toxicity .

The mechanisms by which 3-MTHA exerts its biological effects are not fully elucidated but can be inferred from studies on its components:

- Reactivity : The presence of the trifluoroacetic acid moiety enhances the compound's reactivity, allowing it to participate in various chemical reactions that could lead to biologically active derivatives.

- Interaction with Biological Macromolecules : Interaction studies indicate that 3-MTHA may influence the behavior of proteins and enzymes, which is critical for assessing its safety and efficacy in biological systems.

Case Studies

- Toxicological Assessment : In a study involving male Wistar rats administered TFA, significant changes were observed in liver metabolism, including decreased levels of NADPH and glutathione shortly after administration. These findings highlight the compound's potential hepatotoxic effects .

- Mutagenicity Testing : TFA has been tested for mutagenicity using the Ames test, showing no significant mutagenic effects under specific conditions. This suggests that while TFA exhibits toxicity, it may not pose a mutagenic risk .

Wissenschaftliche Forschungsanwendungen

Catalytic Role in Organic Reactions

Trifluoroacetic acid (TFA) is widely recognized for its role as an efficient catalyst in various organic transformations. It has been employed in:

- One-Pot Syntheses : TFA facilitates multi-component reactions, such as the synthesis of N-aryl-3-aminodihydropyrrol-2-one-4-carboxylates. In a study, TFA was used effectively at ambient temperature to yield high product quantities without the need for harsh conditions .

| Reaction Type | Catalyst Used | Yield (%) | Conditions |

|---|---|---|---|

| Dihydropyrrol-2-one Synthesis | Trifluoroacetic acid | 70-90 | Ambient temperature |

Synthesis of Amino Compounds

The compound has been utilized in synthesizing various amino compounds through the application of TFA as a catalyst. This includes the formation of methyl 3-amino-3-methylazetidine derivatives, which are integral in pharmaceutical chemistry for developing new drugs .

Chemokine Receptor Modulation

Research indicates that derivatives of 3-methylazetidine can act as chemokine receptor modulators. For instance, compounds derived from this azetidine structure have shown potential in modulating immune responses, which could be beneficial in treating inflammatory diseases .

Potential Drug Development

The structural features of 3-methylazetidine make it a candidate for drug development targeting specific biological pathways. Its derivatives can be explored for their efficacy against various diseases, including cancer and autoimmune disorders.

Case Study 1: Synthesis Optimization Using TFA

A study demonstrated the optimization of reaction conditions for synthesizing N-aryl-3-aminodihydropyrrol-2-one derivatives using TFA. The researchers reported that varying the concentrations and temperatures led to improved yields and reaction times, showcasing TFA's efficiency as a catalyst in organic synthesis .

Case Study 2: Chemokine Receptor Modulation

In another study focusing on the modulation of chemokine receptors, researchers synthesized sulfonamide derivatives of 3-methylazetidine. These compounds exhibited promising activity in vitro, suggesting their potential as therapeutic agents targeting chemokine pathways .

Vergleich Mit ähnlichen Verbindungen

3-Fluoro-3-(Methoxymethyl)Azetidine; TFA

This compound (CAS: 10-F517118) substitutes the methyl group in 3-methylazetidine with a fluorine and methoxymethyl group. Compared to the bromophenyl variant, this derivative lacks aromaticity, reducing π-π stacking interactions but improving membrane permeability .

Piperidine-TFA Derivatives

Piperidine (a six-membered azacycle) derivatives, such as those in antimalarial studies, utilize TFA for deprotection during synthesis. For example, deprotection of piperidine intermediates with TFA yields bioactive compounds with 50–95% efficiency . The larger ring size of piperidine vs. azetidine affects conformational flexibility and binding kinetics in drug-target interactions.

Comparison with Functional Analogues: Trifluoroacetic Acid vs. Trichloroacetic Acid

Physicochemical Properties

| Property | Trifluoroacetic Acid (TFA) | Trichloroacetic Acid (TCA) |

|---|---|---|

| Physical State | Colorless liquid | Colorless to white crystalline solid |

| pKa | ~0.23 | ~0.66 |

| Electronegative Substituents | 3 Fluorine atoms | 3 Chlorine atoms |

| Volatility | High | Low |

| Common Applications | Peptide deprotection, catalysis | Protein precipitation, dermatology |

TFA’s higher acidity and volatility make it preferable in organic synthesis, whereas TCA’s solid state and milder acidity suit biochemical applications like protein denaturation .

Deprotection Efficiency

TFA outperforms hydrochloric acid (HCl) and acetic acid in cleaving tert-butoxycarbonyl (Boc) groups from peptides, achieving near-quantitative yields under mild conditions (room temperature, 1–2 hours) . In contrast, HCl requires higher temperatures and longer reaction times, risking side reactions.

Q & A

Q. How is trifluoroacetic acid synthesized, and what are its key physicochemical properties relevant to laboratory use?

- Methodological Answer : TFA is synthesized via two primary routes: (1) Electrochemical fluorination of acetyl chloride using hydrogen fluoride (HF), yielding CF₃CO₂H , and (2) oxidation of hexachloropropene with potassium permanganate . Key physicochemical properties include:

- Acidity : pKa ≈ 0.23, making it 10⁴ times stronger than acetic acid due to electron-withdrawing fluorine atoms .

- Boiling Point : 72.4°C, lower than acetic acid, facilitating solvent removal under mild conditions .

- Density : 1.489 g/mL, requiring careful volumetric handling .

- Corrosivity : Reacts violently with bases (e.g., NaOH) and reduces metals (e.g., LiAlH₄), necessitating inert storage containers .

Q. What are the standard protocols for safely handling and storing trifluoroacetic acid in research settings?

- Methodological Answer :

- Storage : Use amber glass bottles at room temperature, away from humidity, light, and incompatible materials (e.g., alkalis, metals) .

- Handling : Work in a fume hood with PPE (gloves, goggles, acid-resistant aprons) to avoid inhalation or skin contact. Neutralize spills with sodium bicarbonate .

- Incompatibilities : Avoid mixing with reducing agents, ammonia, or oxidizing agents due to exothermic reactions .

Q. How is trifluoroacetic acid utilized as a solvent or catalyst in peptide synthesis and other organic reactions?

- Methodological Answer : In peptide synthesis, TFA (0.1–1% v/v) cleaves ester protecting groups and solubilizes hydrophobic peptides via its chaotropic effects . For example:

- Deprotection : TFA removes tert-butoxycarbonyl (Boc) groups under mild conditions (room temperature, 30–60 minutes) .

- Solvent : TFA’s polarity enhances reaction rates in condensations and oxidations, particularly in DMSO mixtures, where it lowers pH and dehydrates intermediates .

Advanced Questions

Q. What methodologies are employed to analyze the environmental persistence and ecotoxicological impacts of trifluoroacetic acid derived from industrial processes?

- Methodological Answer :

- Environmental Monitoring : Measure TFA in water using ion chromatography or LC-MS, leveraging its high water solubility (miscible in all proportions) and Henry’s Law constant (1.2 × 10⁻⁴ M/atm) to assess atmospheric partitioning .

- Degradation Studies : Evaluate photolytic stability via UV exposure; TFA resists breakdown below 400°C, leading to bioaccumulation in aquatic systems .

- Ecotoxicology : Use algal growth inhibition assays (e.g., Pseudokirchneriella subcapitata) to quantify EC₅₀ values, reflecting TFA’s toxicity even at µg/L levels .

Q. How can researchers optimize the use of trifluoroacetic acid in chromatographic separations while mitigating its interference with analytical results?

- Methodological Answer :

- HPLC Optimization : Use TFA (0.1% in mobile phase) to sharpen peaks via ion-pairing, but limit concentrations to <0.5% to avoid column corrosion .

- Chaotropic Effects : In reversed-phase separations, balance retention factors (k = 0.95–1.05) by adjusting TFA levels to reduce hydrophobic interactions without excessive peak broadening .

- Post-Run Column Care : Flush with acetonitrile/water (70:30) to remove TFA residues and prevent stationary phase degradation .

Q. What experimental strategies address contradictions in reaction outcomes when using trifluoroacetic acid under varying solvent systems or temperatures?

- Methodological Answer :

- Solvent Polarity : In DMSO-TFA mixtures, monitor dehydration effects via FT-IR (e.g., carbonyl shifts at 1715 cm⁻¹) to explain enhanced reaction rates .

- Temperature Control : At >100°C, TFA exists predominantly as monomers, increasing reactivity in acylations; dimer dominance at lower temperatures may slow kinetics .

- Contradiction Resolution : Use X-ray diffraction (e.g., [UO₂(TFA)₂(DMSO)₃] structures) to identify solvent-coordination effects on product yields .

Q. How does the coordination chemistry of trifluoroacetic acid with metal ions influence its application in catalytic processes or material synthesis?

- Methodological Answer :

- Catalytic Enhancement : In CoMo-catalyzed hydrodenitrogenation, TFA’s Brønsted acidity protonates nitrogenous intermediates, improving nitrogen removal efficiency by 20–30% .

- Material Synthesis : TFA coordinates with uranium(VI) to form [UO₂(TFA)₂(DMSO)₃], a stable complex isolated via slow evaporation, characterized by elemental analysis and thermal gravimetry .

Q. What advanced spectroscopic techniques (e.g., FT-IR, X-ray diffraction) are critical for characterizing trifluoroacetic acid complexes in solution and solid states?

- Methodological Answer :

- FT-IR Analysis : Identify dimer-monomer equilibria via OH-stretching bands at 3550 cm⁻¹ (dimer) and 3600 cm⁻¹ (monomer), with temperature-dependent intensity shifts .

- X-Ray Diffraction : Resolve hydrogen-bonding networks in TFA-DMSO complexes (e.g., trigonal bipyramidal geometries) to explain solvent stabilization effects .

- Emission Spectroscopy : Track uranyl-TFA complex luminescence at 520 nm to quantify ligand displacement kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.